molecular formula C7H9ClN2O4 B1662421 Trimidox (hydrochloride) CAS No. 95933-75-8

Trimidox (hydrochloride)

Cat. No.: B1662421
CAS No.: 95933-75-8
M. Wt: 220.61 g/mol
InChI Key: KBKNXSNOQYLIRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trimidox (hydrochloride) can be synthesized through various chemical reactions. One common method involves the reaction of N,3,4,5-tetrahydroxy-benzenecarboximidamide with hydrochloric acid to form the monohydrochloride salt . The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of Trimidox (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Trimidox (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Trimidox (hydrochloride) .

Scientific Research Applications

Trimidox (hydrochloride) has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Trimidox (hydrochloride) is unique in its specific inhibition of ribonucleotide reductase. Similar compounds include:

Trimidox (hydrochloride) stands out due to its specific molecular structure and the unique pathways it targets, making it a valuable compound in scientific research and potential therapeutic applications .

Biological Activity

Trimidox (hydrochloride), chemically known as 3,4,5-trihydroxybenzamidoxime, is a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis. Its biological activity has been extensively studied, particularly in the context of cancer therapy due to its ability to induce apoptosis in various leukemia cell lines. This article explores the biological activity of Trimidox, focusing on its mechanism of action, efficacy in inhibiting tumor growth, and relevant case studies.

Trimidox functions primarily by inhibiting ribonucleotide reductase, leading to decreased levels of deoxyribonucleotides (dGTP and dCTP) necessary for DNA synthesis. This inhibition results in the induction of apoptosis through the activation of caspases, which are critical enzymes involved in programmed cell death.

  • Ribonucleotide Reductase Inhibition : Trimidox shows significant inhibition of RR with an IC50 value of approximately 5 µM in L1210 cells, compared to hydroxyurea, which has an IC50 of 500 µM .
  • Apoptotic Pathway : The compound induces apoptosis in HL-60 promyelocytic leukemia cells by activating caspases without altering cell cycle distribution . It triggers cytochrome c release from mitochondria, which is a hallmark of apoptosis .

Efficacy in Cancer Treatment

Trimidox has demonstrated promising results in various preclinical studies involving different leukemia models.

In Vitro Studies

  • HL-60 Cells : In HL-60 cells, Trimidox induced apoptosis with an IC50 value of 35 µM . The treatment resulted in morphological changes indicative of apoptosis and increased expression of c-myc, suggesting a link between c-myc expression and apoptotic induction .
  • NALM-6 Cells : Similar effects were observed in NALM-6 human B cell leukemia cells, where Trimidox treatment led to significant DNA damage and apoptosis via caspase activation .

In Vivo Studies

A notable study demonstrated that Trimidox significantly increased the lifespan of mice with L1210 leukemia. Mice treated with 200 mg/kg of Trimidox showed an increase in lifespan by 82% for males and 112% for females after a nine-day treatment regimen .

Data Tables

Study Cell Line IC50 (µM) Mechanism Outcome
L1210 CellsL12105Ribonucleotide reductase inhibitionSignificant lifespan increase
Promyelocytic LeukemiaHL-6035Apoptosis induction via caspase activationInduction of apoptosis
Human B Cell LeukemiaNALM-6250Cytochrome c releaseIncreased DNA damage and apoptosis

Case Studies

  • Efficacy Against L1210 Leukemia : In a study involving L1210 leukemia-bearing mice, Trimidox was administered at varying dosages. The results indicated a significant reduction in tumor size and prolonged survival rates compared to control groups .
  • Apoptosis Induction in HL-60 Cells : A detailed investigation into HL-60 cells showed that Trimidox treatment led to characteristic apoptotic features such as DNA fragmentation and PARP cleavage. This study highlighted the role of caspases in mediating the apoptotic response triggered by Trimidox .
  • Comparison with Hydroxyurea : When compared to hydroxyurea, Trimidox exhibited superior efficacy as a ribonucleotide reductase inhibitor, highlighting its potential as a more effective therapeutic agent for hematological malignancies .

Properties

IUPAC Name

N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKNXSNOQYLIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95933-75-8
Record name Benzenecarboximidamide, N,3,4,5-tetrahydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95933-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimidox (hydrochloride)
Reactant of Route 2
Trimidox (hydrochloride)
Reactant of Route 3
Trimidox (hydrochloride)
Reactant of Route 4
Trimidox (hydrochloride)
Reactant of Route 5
Trimidox (hydrochloride)
Reactant of Route 6
Trimidox (hydrochloride)

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